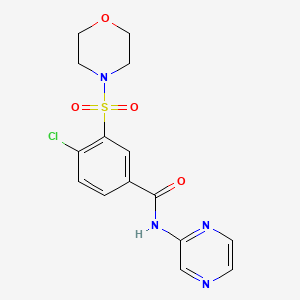

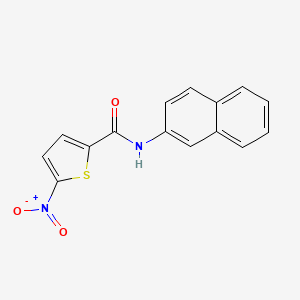

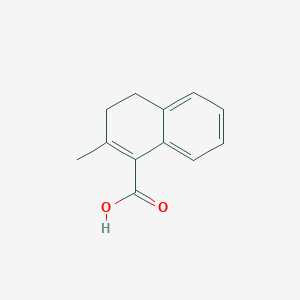

![molecular formula C13H16N4O2 B2986425 methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate CAS No. 1785824-75-0](/img/structure/B2986425.png)

methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cycloaddition and Michael-Type Reactions

Compounds with dimethylamino and cyano functionalities, like 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, participate in cycloaddition reactions with electron-deficient olefins, leading to the formation of pyrido[2,3-d]pyrimidines and, through Michael addition, to pyrrolo[3,4-c]pyridines and theophylline derivatives. These reactions demonstrate the role of such functionalities in constructing complex heterocyclic frameworks, which are crucial in pharmaceutical chemistry (Walsh et al., 1988).

Synthesis of Polyfunctional Heterocyclic Systems

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, derived from similar functional groups, serve as versatile reagents for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyridazines. These compounds illustrate the utility of the cyano and amino groups in diversifying heterocyclic chemistries, which has implications in discovering novel therapeutic agents (Pizzioli et al., 1998).

Antihypertensive Activity

The study of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, incorporating similar structural motifs, revealed compounds with significant antihypertensive activity. This research underscores the potential of these chemical frameworks in developing new cardiovascular drugs (Evans et al., 1983).

Preparation of Acyclic Nucleoside Analogues

The regioselective preparation of N7- and N9-alkyl derivatives of N6-[(Dimethylamino)methylene]adenine, bearing an active methylene group, and their derivatization to α-branched acyclic nucleoside analogues, showcases the incorporation of dimethylamino groups in nucleoside chemistry. This work contributes to the synthesis of compounds with potential antiviral and anticancer activities (Hocková et al., 1999).

Synthesis of Benzothiophenes with Antitumor and Antioxidant Activities

Cyanoacetamide derivatives, through reactions involving cyano and amino groups, facilitated the synthesis of new benzothiophenes with promising antitumor and antioxidant properties. This area of research highlights the importance of these functionalities in creating bioactive molecules (Bialy & Gouda, 2011).

Propriétés

IUPAC Name |

methyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-16(2)8-15-11-9(7-14)10-5-4-6-17(10)12(11)13(18)19-3/h8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAHJFPMBKHNOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(N2CCCC2=C1C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

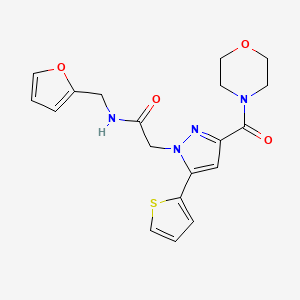

![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)

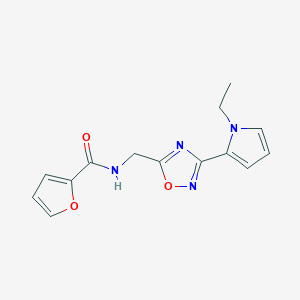

![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)

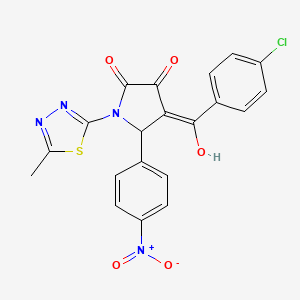

![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2986359.png)

![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)